Cas no 827-36-1 (2-(dimethylamino)-2-phenylacetonitrile)

2-(dimethylamino)-2-phenylacetonitrile structure
827-36-1 structure
商品名:2-(dimethylamino)-2-phenylacetonitrile
CAS番号:827-36-1
MF:C10H12N2
メガワット:160.215682029724
MDL:MFCD00013810
CID:83113
PubChem ID:13227

2-(dimethylamino)-2-phenylacetonitrile 化学的及び物理的性質

名前と識別子

    • a-(Dimethylamino)phenylacetonitrile
    • alpha-(N,N-Dimethylamino)phenylacetonitrile
    • 2-(dimethylamino)-2-phenylacetonitrile
    • 2-(Dimethylamino)-2-phenyl-acetonitrile
    • A-(DIMETHYLAMINO)PHENYLACETONITRILE ---CLEAR LIQUID---
    • Dimethylamino-phenyl-acetonitril
    • dimethylamino-phenyl-acetonitrile
    • N,N-Dimethyl-2-phenylglycinonitrile
    • Acetonitrile, (dimethylamino)phenyl- (8CI)
    • Glycinonitrile, N,N-dimethyl-2-phenyl- (6CI, 7CI)
    • α-(Dimethylamino)benzeneacetonitrile (ACI)
    • 2-(N,N-Dimethylamino)-2-phenylacetonitrile
    • NSC 37416
    • α-(Dimethylamino)phenylacetonitrile
    • .alpha.-(Dimethylamino)phenylacetonitrile
    • MFCD00013810
    • Benzeneacetonitrile, alpha-(dimethylamino)-
    • AKOS002364198
    • A-dimethylaminophenylacetonitrile
    • Benzeneacetonitrile, .alpha.-(dimethylamino)-
    • InChI=1/C10H12N2/c1-12(2)10(8-11)9-6-4-3-5-7-9/h3-7,10H,1-2H
    • (dimethylamino)(phenyl)acetonitrile
    • alpha-(Dimethylamino)benzeneacetonitrile
    • SCHEMBL3447644
    • A-N,N-Dimethylaminophenylacetonitrile
    • Acetonitrile, 2-(dimethylamino)-2-phenyl-
    • .alpha.,N,N-Dimethylaminophenylacetonitrile
    • CS-0204528
    • CS-10042
    • PAGHXXKYFBGJEH-UHFFFAOYSA-N
    • DTXSID601290345
    • 827-36-1
    • 4-14-00-01321 (Beilstein Handbook Reference)
    • F3284-8073
    • BRN 2089853
    • alpha-N,N-Dimethylaminophenylacetonitrile, 97%
    • MB00227
    • alpha-(Dimethylamino)phenylacetonitrile
    • AKOS016045670
    • NSC-37416
    • A-DIMETHYLAMINOPHENYLACETONITRILE 95%
    • phenyl(dimethylamino)-acetonitrile
    • alpha-DIMETHYLAMINOPHENYLACETONITRILE
    • WLN: NCYR&N1&1
    • EN300-235647
    • alpha-Dimethylaminophenyl acetonitrile
    • NSC37416
    • FT-0621694
    • ACETONITRILE, (DIMETHYLAMINO)PHENYL-
    • alpha -N,N-Dimethylaminophenylacetonitrile
    • DB-056653
    • alpha-N,N-Dimethylaminophenylacetonitrile
    • I+/--(Dimethylamino)benzeneacetonitrile
    • MDL: MFCD00013810
    • インチ: 1S/C10H12N2/c1-12(2)10(8-11)9-6-4-3-5-7-9/h3-7,10H,1-2H3
    • InChIKey: PAGHXXKYFBGJEH-UHFFFAOYSA-N
    • ほほえんだ: N#CC(N(C)C)C1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 160.10000
  • どういたいしつりょう: 160.100048
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 172
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 何もない
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 27

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 0.997 g/mL at 25 °C(lit.)
  • ふってん: 88-90 °C(lit.)
  • フラッシュポイント: 219 °F
  • 屈折率: n20/D 1.5145(lit.)
  • PSA: 27.03000
  • LogP: 1.81288
  • ようかいせい: 未確定

2-(dimethylamino)-2-phenylacetonitrile セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H315-H319-H335
  • 警告文: P261-P305+P351+P338
  • 危険物輸送番号:UN3276
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26; S36
  • RTECS番号:AL9625000
  • 危険物標識: Xi
  • 包装等級:III
  • リスク用語:R36/37/38
  • セキュリティ用語:6.1
  • 危険レベル:6.1
  • 包装グループ:III

2-(dimethylamino)-2-phenylacetonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-235647-0.05g
2-(dimethylamino)-2-phenylacetonitrile
827-36-1 95%
0.05g
$19.0 2024-06-19
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H27631-25g
alpha-(N,N-Dimethylamino)phenylacetonitrile, 97%
827-36-1 97%
25g
¥1322.00 2023-03-16
abcr
AB206628-5 g
alpha-(N,N-Dimethylamino)phenylacetonitrile, 97%; .
827-36-1 97%
5 g
€60.10 2023-07-20
Enamine
EN300-235647-0.5g
2-(dimethylamino)-2-phenylacetonitrile
827-36-1 95%
0.5g
$21.0 2024-06-19
TRC
B402020-100mg
2-(Dimethylamino)-2-phenylacetonitrile
827-36-1
100mg
$ 133.00 2023-04-18
eNovation Chemicals LLC
D767212-1g
alpha-(N,N-Dimethylamino)phenylacetonitrile
827-36-1 97%
1g
$145 2024-06-07
Enamine
EN300-235647-0.1g
2-(dimethylamino)-2-phenylacetonitrile
827-36-1 95%
0.1g
$19.0 2024-06-19
SHENG KE LU SI SHENG WU JI SHU
sc-254930-5 g
α-N,N-Dimethylaminophenylacetonitrile,
827-36-1
5g
¥203.00 2023-07-11
TRC
B402020-1000mg
2-(Dimethylamino)-2-phenylacetonitrile
827-36-1
1g
$ 936.00 2023-04-18
OTAVAchemicals
7020410109-50MG
2-(dimethylamino)-2-phenylacetonitrile
827-36-1 95%
50MG
$58 2023-07-06

2-(dimethylamino)-2-phenylacetonitrile 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Catalysts: Iron oxide (Fe3O4) ;  1 min, rt
1.2 15 - 20 min, rt
リファレンス
Superparamagnetic iron oxide as an efficient catalyst for the one-pot, solvent-free synthesis of α-aminonitriles
Mojtahedi, Mohammad M.; et al, Tetrahedron Letters, 2009, 50(20), 2322-2325

ごうせいかいろ 2

はんのうじょうけん
リファレンス
Synthesis of amides from aldehydes, ketones, and related compounds
Austin, D. J.; et al, Science of Synthesis, 2005, 21, 77-109

ごうせいかいろ 3

はんのうじょうけん
1.1 Solvents: Methanol ;  1 h, < 30 °C; 3 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 10
リファレンス
Synthesis of 2-phenyl-1-butanol and 2-dimethylamino-2-phenylbutyronitrile
Wang, Shao-jie; et al, Shenyang Yaoke Daxue Xuebao, 2009, 26(9), 709-711

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Azanyl P,P-diphenylphosphinate Solvents: Diethyl ether
2.1 Solvents: Tetrahydrofuran
リファレンス
Electrophilic amination of carbanions, enolates, and their surrogates
Ciganek, Engelbert, Organic Reactions (Hoboken, 2008, 72, 1-366

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Sodium bisulfite Solvents: Water
リファレンス
α-(N,N-Dimethylamino)phenylacetonitrile
Taylor, Harold M.; et al, Organic Syntheses, 1963, 43, 25-7

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: 2247996-79-6 (surface reaction product with silica; complex with Cu) Solvents: Acetonitrile ;  80 °C
1.2 180 min, 80 °C
リファレンス
Copper-vitamin B6 coated on maghemite nanoparticles: A new convenient dual catalysis system to synthesize α-aminonitriles from benzyl alcohols
Esfandiary, Naghmeh ; et al, Applied Organometallic Chemistry, 2018, 32(12),

ごうせいかいろ 7

はんのうじょうけん
1.1 180 min, 80 °C
リファレンス
Copper-vitamin B6 coated on maghemite nanoparticles: A new convenient dual catalysis system to synthesize α-aminonitriles from benzyl alcohols
Esfandiary, Naghmeh ; et al, Applied Organometallic Chemistry, 2018, 32(12),

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Sodium cyanide ,  Sodium bisulfite
リファレンス
Synthesis of 2-(aminomethyl)pyridines from amino nitriles and acetylene
Ivanov, A. P.; et al, Zhurnal Organicheskoi Khimii, 1989, 25(3), 629-33

ごうせいかいろ 9

はんのうじょうけん
1.1 Catalysts: Carbonylchlorobis(triphenylphosphine)iridium Solvents: Toluene ;  5 min, rt
1.2 Reagents: Tetramethyldisiloxane ;  5 min, rt
1.3 30 min, rt
リファレンス
Iridium-Catalyzed Reductive Strecker Reaction for Late-Stage Amide and Lactam Cyanation
Fuentes de Arriba, Angel L.; et al, Angewandte Chemie, 2017, 56(13), 3655-3659

ごうせいかいろ 10

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran
リファレンス
Electrophilic amination of carbanions, enolates, and their surrogates
Ciganek, Engelbert, Organic Reactions (Hoboken, 2008, 72, 1-366

ごうせいかいろ 11

はんのうじょうけん
1.1 Catalysts: Sodium cyanide
リファレンス
Oxidative decyanation of dialkylamino-phenylacetonitriles: a new, direct synthesis of N,N-dialkylbenzamides from benzaldehydes
Yuste, Francisco; et al, Synthesis, 1983, (2), 109-10

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Sodium bisulfite Solvents: Water
1.2 -
1.3 -
リファレンス
An efficient synthesis of 3-substituted pyrazoles by reaction of γ,γ-diethoxy-α-dimethylaminonitriles (masked β-oxoaldehyde equivalents) with hydrazine dihydrochloride
Takahashi, Kazumasa; et al, Synthesis, 1985, 690, 690-1

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: 2247996-79-6 (surface reaction product with silica; complex with Cu) Solvents: Acetonitrile ;  80 °C
2.1 180 min, 80 °C
リファレンス
Copper-vitamin B6 coated on maghemite nanoparticles: A new convenient dual catalysis system to synthesize α-aminonitriles from benzyl alcohols
Esfandiary, Naghmeh ; et al, Applied Organometallic Chemistry, 2018, 32(12),

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Cyclohexane ;  5 h, reflux
2.1 Solvents: Methanol ;  1 h, < 30 °C; 3 h, rt
2.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 10
リファレンス
Synthesis of 2-phenyl-1-butanol and 2-dimethylamino-2-phenylbutyronitrile
Wang, Shao-jie; et al, Shenyang Yaoke Daxue Xuebao, 2009, 26(9), 709-711

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: (1,1-Dimethylethyl)dimethylsilyl 1,1,1-trifluoromethanesulfonate Solvents: Dichloromethane
1.2 Reagents: Methyllithium Solvents: Tetrahydrofuran
1.3 Reagents: Titanium tetrachloride Solvents: Dichloromethane
1.4 Reagents: Methyllithium
リファレンス
A new method of α-functionalization for tertiary amines by nucleophilic substitution of α-siloxy amines
Tokitoh, Norihiro; et al, Bulletin of the Chemical Society of Japan, 1988, 61(3), 735-40

ごうせいかいろ 16

はんのうじょうけん
1.1 Solvents: 1-Butyl-3-methylimidazolium perchlorate ;  15 min, rt
1.2 10 - 15 min, rt
リファレンス
Environmentally friendly room temperature strecker reaction: one-pot synthesis of α-aminonitriles in ionic liquid
Mojtahedi, M. M.; et al, Journal of the Iranian Chemical Society, 2006, 3(1), 93-97

ごうせいかいろ 17

はんのうじょうけん
1.1 Solvents: 1-Butanol ;  10 min, 70 - 150 psi, 200 °C
リファレンス
The decarboxylative Strecker reaction
Das, Deepankar; et al, Organic Letters, 2011, 13(24), 6584-6587

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Lithium diisopropylamide
リファレンス
Electrophilic amination of carbanions, enolates, and their surrogates
Ciganek, Engelbert, Organic Reactions (Hoboken, 2008, 72, 1-366

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: OMS 2 (catalyst) Solvents: Acetonitrile ;  4 h, 1 atm, 80 °C
リファレンス
A Widely Applicable Regioselective Aerobic α-Cyanation of Tertiary Amines Heterogeneously Catalyzed by Manganese Oxides
Yamaguchi, Kazuya; et al, ChemCatChem, 2013, 5(10), 2835-2838

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Ethane, 1,1′-oxybis-, compd. with magnesium bromide (MgBr) (1:?) ;  5 min, rt
1.2 -
リファレンス
One-pot, solvent-free synthesis of α-amino nitriles under catalysis by magnesium bromide ethyl etherate
Mojtahedi, Mohammad M.; et al, Canadian Journal of Chemistry, 2006, 84(3), 429-432

ごうせいかいろ 21

はんのうじょうけん
1.1 Catalysts: Cadmium sulfide Solvents: Acetonitrile
リファレンス
Interplay of Corrosion and Photocatalysis During Nonaqueous Benzylamine Oxidation on Cadmium Sulfide
DiMeglio, John L.; et al, Chemistry of Materials, 2017, 29(17), 7579-7586

2-(dimethylamino)-2-phenylacetonitrile Raw materials

2-(dimethylamino)-2-phenylacetonitrile Preparation Products

2-(dimethylamino)-2-phenylacetonitrile 関連文献

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